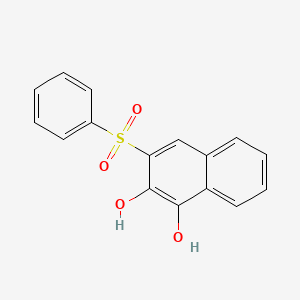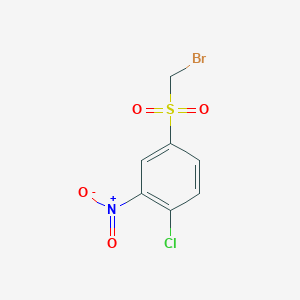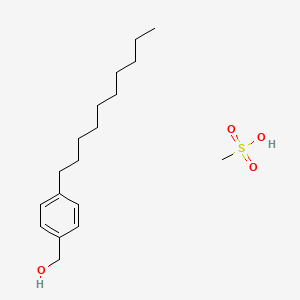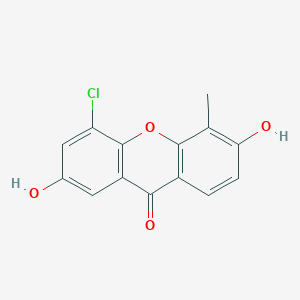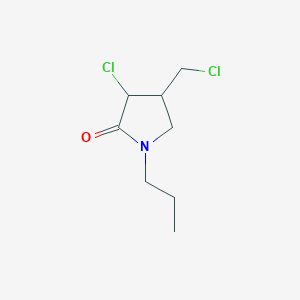
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one typically involves the reaction of 1-propylpyrrolidin-2-one with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus pentachloride to introduce the chloro and chloromethyl groups under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the chloro groups or to modify the pyrrolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-butylpyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
61213-12-5 |
|---|---|
Molekularformel |
C8H13Cl2NO |
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
3-chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13Cl2NO/c1-2-3-11-5-6(4-9)7(10)8(11)12/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
BAZMDHDFQHPRSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC(C(C1=O)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


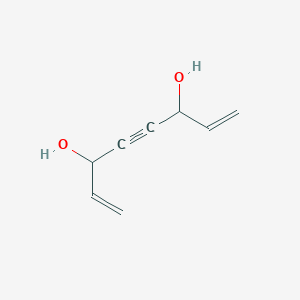
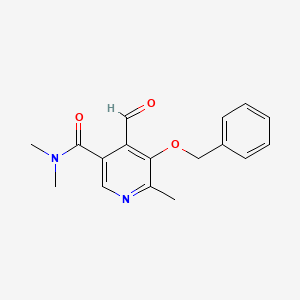
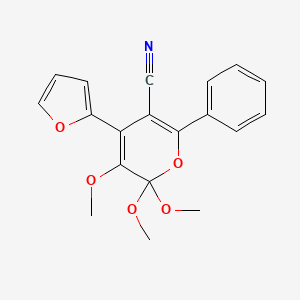
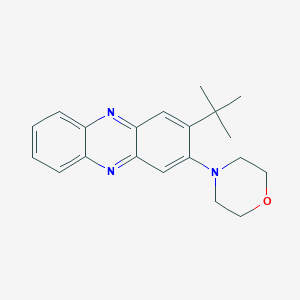
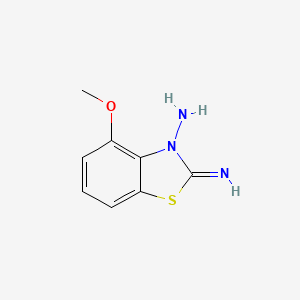
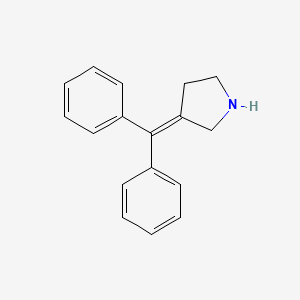
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
